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Introduction

The Tyrosinase (206-214) peptide, a short amino acid sequence (AFLPWHRLF) derived from
the tyrosinase protein, has emerged as a significant target in the field of cancer
immunotherapy, particularly for melanoma.[1][2][3] This peptide is a specific epitope recognized
by cytotoxic T lymphocytes (CTLS) in the context of the human leukocyte antigen (HLA)-A24
allele.[1][2] Its ability to elicit a targeted immune response against melanoma cells expressing
tyrosinase makes it a compelling candidate for adoptive immunotherapy strategies. This
technical guide provides an in-depth overview of the core principles, experimental
methodologies, and clinical applications of the Tyrosinase (206-214) peptide in adoptive cell
therapy.

Core Concepts: Mechanism of Action

The fundamental principle behind the use of Tyrosinase (206-214) in adoptive immunotherapy
lies in the specific recognition of this peptide by T-cell receptors (TCRs) on CD8+ cytotoxic T
lymphocytes.

» Antigen Presentation: Melanoma cells, like all nucleated cells, process intracellular proteins,
including tyrosinase, into short peptides. These peptides are then loaded onto major
histocompatibility complex (MHC) class | molecules, specifically HLA-A24 in this case, and
presented on the cell surface.
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o T-Cell Recognition: Circulating CD8+ T-cells with TCRs that are specifically shaped to
recognize the Tyrosinase (206-214) peptide bound to HLA-A24 can then bind to these
melanoma cells.

o T-Cell Activation and Tumor Cell Lysis: This binding, along with co-stimulatory signals,
triggers the activation of the CTL. The activated CTL then releases cytotoxic granules
containing perforin and granzymes, which induce apoptosis (programmed cell death) in the
target melanoma cell.

Adoptive immunotherapy aims to enhance this natural process by generating a large
population of highly specific and potent T-cells outside the body (ex vivo) and then infusing
them back into the patient to seek out and destroy tumor cells.

Quantitative Data Summary

The following table summarizes quantitative data from key studies investigating the efficacy of
Tyrosinase (206-214) peptide-based immunotherapies.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Therapeutic Patient
Study/Trial ID

Approach Population

Key
Quantitative
Findings

Reference

Recurrent or
Refractory
Metastatic
Melanoma (HLA-
A24 positive)

NCT00019383 Peptide Vaccine

Data on objective
response rates
for the
Tyrosinase (206-
214) arm are part
of a larger multi-
peptide trial.
Specific
guantitative
outcomes for this
peptide alone are
not detailed in
the provided

summary.

[4]

In vitro T-cell Nanoparticle- Melanoma

Expansion Study  based aAPC Patients

MART-1-specific
CD8+ T-cells
expanded up to
1000-fold by day
14. Frequency of
MART-1 Tet+
CD8+ T-cells
increased to
approximately
50% of total
CD8+ T-cells.

[5]

DNA Vaccine +

Electroporation

Xenogeneic Malignant
Melanoma (HLA-
Al, A2, A24, or

B35)

Tyrosinase DNA
Vaccine Trial

6 of 15 patients
(40%) in the 1.5
mg dose cohort
developed
Tyrosinase-
reactive CD8+ T-
cell responses.

Increase from

[6]

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://clinicaltrials.gov/study/NCT00019383
https://pmc.ncbi.nlm.nih.gov/articles/PMC7334099/
https://pubmed.ncbi.nlm.nih.gov/31496313/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

baseline to peak
response ranged
from 1.5-fold to
2.8-fold in

tetramer assays.

Experimental Protocols

Generation of Tyrosinase (206-214)-Specific T-cells for
Adoptive Therapy

This protocol outlines a general methodology for the in vitro expansion of T-cells specific for the
Tyrosinase (206-214) peptide.

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

e Collect whole blood from an HLA-A24 positive melanoma patient.

 |solate PBMCs using Ficoll-Paque density gradient centrifugation.

e Wash the isolated PBMCs with phosphate-buffered saline (PBS).

b. Generation of Dendritic Cells (DCs) or Use of Atrtificial Antigen-Presenting Cells (aAPCs):

e For DCs: Culture the adherent monocyte fraction of PBMCs in media supplemented with
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-
7 days to differentiate them into immature DCs.

o Mature the DCs by adding a cytokine cocktail (e.g., TNF-a, IL-1[3, IL-6, and PGE?2) for 24-48
hours.

e Pulse the mature DCs with the Tyrosinase (206-214) peptide (typically 10-50 pg/mL) for 2-4
hours.

o For aAPCs: Utilize commercially available or in-house developed aAPCs, which are often
beads or cell-based systems coated with HLA-A24/Tyrosinase (206-214) peptide complexes
and co-stimulatory molecules like anti-CD28.[5]
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c. Co-culture and T-cell Expansion:

e Co-culture the peptide-pulsed DCs or aAPCs with the non-adherent lymphocyte fraction of
the PBMCs (or with purified CD8+ T-cells) at a specific responder-to-stimulator ratio (e.g.,
10:1).

e Culture the cells in a T-cell medium (e.g., RPMI-1640) supplemented with human serum,
antibiotics, and a cytokine cocktail to promote T-cell survival and proliferation. A common
combination is:

o Interleukin-2 (IL-2): 50-100 IU/mL.[7]

o Interleukin-7 (IL-7): 10 ng/mL.[8]

o Interleukin-15 (IL-15): 10 ng/mL.[8]

o Restimulate the T-cell cultures with freshly pulsed DCs or aAPCs every 7-10 days.

» Monitor the expansion and specificity of the T-cells using techniques like tetramer staining
and ELISPOT assays.

e Once a sufficient number of highly specific T-cells is obtained, they can be harvested for
infusion.
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Immunological Monitoring Assays

a.

ELISPOT (Enzyme-Linked Immunospot) Assay:

Coat a 96-well plate with an anti-IFN-y antibody.

Add patient PBMCs or expanded T-cells to the wells.

Stimulate the cells with the Tyrosinase (206-214) peptide. A negative control (no peptide) and
a positive control (e.g., a viral peptide or phytohemagglutinin) should be included.

Incubate for 18-24 hours.

Wash the plate and add a biotinylated anti-IFN-y detection antibody.

Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.

Count the spots, where each spot represents a single IFN-y-secreting T-cell.

. Intracellular Cytokine Staining (ICS):

Stimulate PBMCs or expanded T-cells with the Tyrosinase (206-214) peptide in the presence
of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3,
CD8).

Fix and permeabilize the cells.

Stain for intracellular cytokines (e.g., IFN-y, TNF-a) with fluorescently labeled antibodies.

Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-
cells.

. 51Cr-Release Cytotoxicity Assay:

Label target cells (e.g., HLA-A24 positive melanoma cells) with radioactive 51Chromium.
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o Co-culture the labeled target cells with the expanded Tyrosinase (206-214)-specific T-cells at
various effector-to-target ratios.

¢ Incubate for 4-6 hours.

e Measure the amount of 51Cr released into the supernatant, which is proportional to the
number of lysed target cells.

Signaling Pathways

The activation of a cytotoxic T lymphocyte upon recognition of the Tyrosinase (206-214)
peptide presented by an HLA-A24 molecule on a melanoma cell initiates a complex
intracellular signaling cascade. This cascade ultimately leads to T-cell proliferation,
differentiation, and the execution of its cytotoxic function. The diagram below illustrates a
simplified representation of the key signaling pathways involved.
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Conclusion

The Tyrosinase (206-214) peptide represents a highly specific and promising target for
adoptive immunotherapy in HLA-A24 positive melanoma patients. The ability to generate and
expand T-cells with defined specificity in vitro offers a powerful therapeutic modality. The
successful application of this approach relies on robust and reproducible experimental
protocols for T-cell expansion and comprehensive immunological monitoring to assess the
potency and efficacy of the cellular product. A deeper understanding of the intricate T-cell
signaling pathways will further enable the development of next-generation adoptive cell
therapies with enhanced anti-tumor activity and persistence. Continued research and clinical
investigation are crucial to fully realize the therapeutic potential of Tyrosinase (206-214)-
targeted immunotherapy.
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[https://www.benchchem.com/product/b066410#tyrosinase-206-214-peptide-s-role-in-
adoptive-immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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